molecular formula C10H13NO2 B13116801 Ethyl 4-ethylnicotinate

Ethyl 4-ethylnicotinate

Cat. No.: B13116801
M. Wt: 179.22 g/mol
InChI Key: RUHYKLLGFDSOPC-UHFFFAOYSA-N
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Description

Ethyl 4-ethylnicotinate is an organic compound belonging to the class of esters. It is derived from nicotinic acid (also known as niacin) and is characterized by the presence of an ethyl group attached to the fourth position of the nicotinic acid ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-ethylnicotinate can be synthesized through the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating nicotinic acid and ethanol with a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the ester is formed as a result of the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of toluene as a solvent. Nicotinic acid, absolute ethanol, and an esterification solid acid catalyst (such as HND230) are added to toluene. The mixture is stirred at a temperature range of 50-65°C for 3-6 hours. After the reaction is complete, the mixture is cooled, and the catalyst is recovered by filtration. The solvent is then removed under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethylnicotinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can be hydrolyzed to yield nicotinic acid and ethanol.

    Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can produce the corresponding alcohol.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Scientific Research Applications

Ethyl 4-ethylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethylnicotinate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release nicotinic acid, which is known to interact with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and vasodilation. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-ethylnicotinate can be compared with other similar compounds such as:

    Methyl nicotinate: Similar to this compound, methyl nicotinate is an ester of nicotinic acid but with a methyl group instead of an ethyl group.

    Ethyl nicotinate: This compound is another ester of nicotinic acid with an ethyl group but without the additional ethyl group at the fourth position.

Uniqueness: this compound is unique due to the presence of the ethyl group at the fourth position of the nicotinic acid ring, which can influence its chemical properties and reactivity compared to other esters of nicotinic acid.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 4-ethylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO2/c1-3-8-5-6-11-7-9(8)10(12)13-4-2/h5-7H,3-4H2,1-2H3

InChI Key

RUHYKLLGFDSOPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C(=O)OCC

Origin of Product

United States

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